Tributyl(chloromethyl)stannane

描述

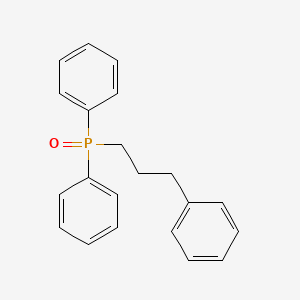

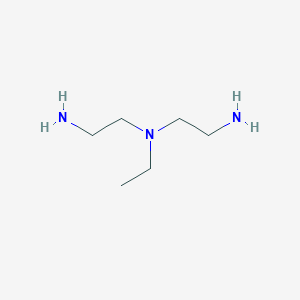

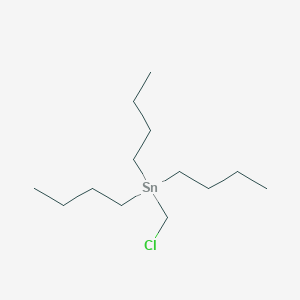

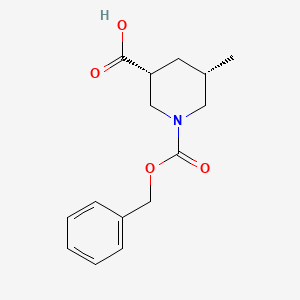

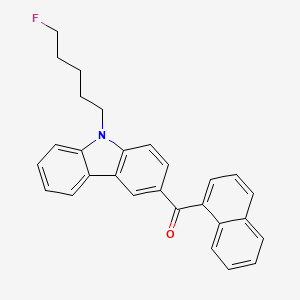

Tributyl(chloromethyl)stannane, also known as Stannane, tributyl (chloromethyl)-, Tributyltinchloromethane, and Chloromethyltributylstannane, is an organotin compound with the molecular formula C13H29ClSn . It has a molecular weight of 339.53 g/mol .

Molecular Structure Analysis

The molecular structure of Tributyl(chloromethyl)stannane is represented by the InChI string:InChI=1S/3C4H9.CH2Cl.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2; . The Canonical SMILES representation is CCCC [Sn] (CCCC) (CCCC)CCl . Physical And Chemical Properties Analysis

Tributyl(chloromethyl)stannane has a molecular weight of 339.53 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 0, and a Rotatable Bond Count of 10 . Its Exact Mass and Monoisotopic Mass are both 340.097981 g/mol . It has a Topological Polar Surface Area of 0 Ų and a Heavy Atom Count of 15 . It has a Formal Charge of 0 and a Complexity of 115 .科学研究应用

Organic Synthesis

Organotin hydrides, including tributyl(chloromethyl)stannane, have many applications in organic synthesis . They are involved in the hydro-stannolysis of halides or related molecules, and the hydro-stannation of alkenes and alkynes . These reactions usually involve stannyl radicals in chain mechanisms .

Hydrometallation

Tributyl(chloromethyl)stannane can be used in hydrometallation, a process where a metal hydride adds across a multiple bond . This process is often used in the synthesis of organometallic compounds .

Preparation of Organotin Hydrides

Tributyl(chloromethyl)stannane is used in the preparation of organotin hydrides . The hydrides are first prepared by reducing the corresponding chlorides with lithium aluminium hydride . Tributyltin hydride is used most frequently in synthesis because it is cheaper, less volatile, and less toxic than the lower homologues .

Hydroxymethyl Anion Equivalent

Tributyl[(methoxymethoxy)methyl]stannane, a derivative of tributyl(chloromethyl)stannane, incorporates an alcohol protective group that can be conveniently unmasked under mild acidic conditions . This makes it a useful reagent in organic synthesis .

Cross-Coupling Reactions

Tributyl(chloromethyl)stannane can be used in cross-coupling reactions . These reactions are a common method for the formation of carbon-carbon bonds and are widely used in the synthesis of various organic compounds .

Preparation of Organotin Deuterides

Organotin deuterides can be prepared by similar methods to those used for the preparation of organotin hydrides . Tributyl(chloromethyl)stannane can be used in these preparations .

安全和危害

Tributyl(chloromethyl)stannane is considered hazardous. It is combustible, toxic if swallowed, and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility and the unborn child, and it causes damage to organs through prolonged or repeated exposure .

Relevant Papers Several papers were found that may be relevant to Tributyl(chloromethyl)stannane. These include studies on the synthesis of various elemanolides , the total synthesis of mycophenolic acid , and the synthesis of wickerols A and B . Further investigation of these papers may provide more detailed information on the compound.

作用机制

- Tributyltin acts as a radical reducing agent. When combined with azobisisobutyronitrile (AIBN) or exposed to light, it converts organic halides (and related groups) to the corresponding hydrocarbon via a radical chain mechanism involving the radical Bu₃Sn• .

Mode of Action

Action Environment

属性

IUPAC Name |

tributyl(chloromethyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CH2Cl.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFYORAGWQMKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29ClSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributyl(chloromethyl)stannane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(5-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]carbamoyl}pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B3393296.png)

![(4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid](/img/structure/B3393364.png)